![molecular formula C4H5NOS B083137 1,3-Thiazol-2-ylmethanol CAS No. 14542-12-2](/img/structure/B83137.png)
1,3-Thiazol-2-ylmethanol
Overview
Description
1,3-Thiazol-2-ylmethanol is an organic compound with the molecular formula C4H5NOS. It is a member of the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazol-2-ylmethanol can be synthesized from 2-bromothiazole. The synthetic route involves the conversion of 2-bromothiazole to thiazole-2-aldehyde, which is then reduced to obtain this compound . The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazol-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form thiazole-2-carboxylic acid.
Reduction: The compound can be reduced to form thiazole-2-methanol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Thiazole-2-carboxylic acid.
Reduction: Thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
1,3-Thiazol-2-ylmethanol is used in a variety of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Thiazol-2-ylmethanol involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, including:
Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It can bind to specific receptors, modulating their activity and resulting in biological effects.
Comparison with Similar Compounds
1,3-Thiazol-2-ylmethanol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
This compound is unique due to its versatile reactivity and wide range of applications in scientific research. Its ability to undergo various chemical reactions and its role as a building block in the synthesis of biologically active compounds make it a valuable compound in chemistry, biology, medicine, and industry .
Biological Activity
1,3-Thiazol-2-ylmethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound (C4H5NOS) features a thiazole ring, which is known for its role in various pharmacological activities. The compound can be synthesized through several methods, including the reaction of thiazole derivatives with aldehydes or via cyclization reactions involving thioketones and amines.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study demonstrated that thiazole compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the following table:
Bacterial Species | MIC (μg/mL) | Gram Stain | Morphology |
---|---|---|---|
Staphylococcus aureus | 3.9 | Positive | Spherical |
Bacillus cereus | 7.8 | Positive | Rod |
Escherichia coli | Not active | Negative | Rod |
Pseudomonas aeruginosa | 7.8 | Negative | Rod |
These findings indicate that this compound has stronger antibacterial properties compared to standard antibiotics like oxytetracycline .
Anticancer Activity
Research has also explored the anticancer potential of thiazole derivatives. For example, compounds containing the thiazole moiety have been shown to inhibit cell proliferation in various cancer cell lines. A specific study reported that modifications at the 5-position of the thiazole ring significantly enhanced cytotoxicity against cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Case Studies
Several case studies have documented the therapeutic applications of this compound:
- Study on Antibacterial Activity : A recent investigation assessed the efficacy of synthesized thiazole derivatives against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited MIC values as low as 3.9 μg/mL against Staphylococcus aureus, suggesting potential for development as new antibacterial agents .
- Anticancer Research : In vitro studies demonstrated that thiazole derivatives could effectively inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This highlights their potential as lead compounds in cancer therapy .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activities of this compound include:
- Inhibition of Enzymatic Pathways : Compounds have been identified as inhibitors of p38 MAP kinase and phosphodiesterase IV (PDE IV), which are crucial in inflammatory responses and cellular signaling pathways .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, contributing to their protective effects against oxidative stress-related diseases .
Properties
IUPAC Name |
1,3-thiazol-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-3-4-5-1-2-7-4/h1-2,6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHDLNXNYPLBMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383585 | |
Record name | 1,3-Thiazol-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14542-12-2 | |
Record name | 1,3-Thiazol-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-thiazol-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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